molecular formula C20H22N2O5S3 B2727100 (Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide CAS No. 898352-80-2

(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide

Cat. No.: B2727100
CAS No.: 898352-80-2
M. Wt: 466.59
InChI Key: DLWLJWDZDJFFJA-MRCUWXFGSA-N
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Description

(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a synthetic organic compound featuring a benzothiazole core, a versatile scaffold renowned for its significance in medicinal chemistry and drug discovery . The molecular structure incorporates a methylsulfonyl electron-withdrawing group at the 6-position of the benzothiazole ring and a phenylsulfonyl moiety on the propanamide side chain. The Z-configuration (cis) around the imine double bond can be critical for its biological activity and interaction with specific targets. Potential Research Applications and Value Compounds based on the benzothiazole nucleus have demonstrated a wide spectrum of pharmacological activities in preclinical research, making them valuable tools for probing biological systems . The specific structural motifs present in this compound—particularly the sulfonyl groups—are found in molecules that act as enzyme inhibitors. For instance, similar N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been investigated for their antidiabetic activity through the inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) enzyme . Furthermore, benzothiazole derivatives are actively being explored in oncology research, with some compounds functioning as kinase inhibitors or interacting with DNA . The presence of the methylsulfonyl group is a common feature in many bioactive molecules and can enhance metabolic stability and binding affinity to target proteins. Handling and Documentation This product is provided for non-human research applications. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and use appropriate personal protective equipment. While specific activity data for this exact compound may not be available in public literature, its structural class indicates significant potential for use in biochemical and pharmacological screening, as well as in structure-activity relationship (SAR) studies to develop novel therapeutic agents. Ordering Information We are committed to supporting your research with high-purity chemical compounds. Inquiries regarding availability, pricing, and custom synthesis can be directed to our customer service team. Please note that lead times may apply for specialized compounds, and comprehensive analytical data (e.g., NMR, HPLC) is provided with each batch to ensure quality and support your research integrity.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S3/c1-3-12-22-17-10-9-16(29(2,24)25)14-18(17)28-20(22)21-19(23)11-13-30(26,27)15-7-5-4-6-8-15/h4-10,14H,3,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWLJWDZDJFFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzo[d]thiazole moiety, which is known for its diverse biological activities.
  • Methylsulfonyl and phenylsulfonyl groups that may enhance solubility and bioactivity.

The molecular formula is C19H22N2O4S3C_{19}H_{22}N_2O_4S_3, and it has a molecular weight of approximately 426.58 g/mol.

Research indicates that compounds with similar structures often act through the inhibition of specific enzymes or protein interactions. The proposed mechanisms for this compound include:

  • Inhibition of Protein-Protein Interactions : This compound may disrupt dimerization in target proteins, leading to altered cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes involved in critical biological processes, thereby affecting cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to benzo[d]thiazole derivatives. For instance:

  • Cell Proliferation Studies : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • Apoptosis Induction : Flow cytometry analyses revealed increased apoptosis in treated cancer cells, suggesting that the compound may activate apoptotic pathways.

Anti-inflammatory Effects

The compound's sulfonamide groups may contribute to anti-inflammatory properties:

  • Cytokine Inhibition : Research indicates a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in cell cultures treated with this compound.
  • Animal Models : In vivo studies using rodent models of inflammation showed decreased swelling and pain responses after administration.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell growth in vitro with IC50 values below 10 µM.
Study 2Reported anti-inflammatory effects with a reduction in edema in animal models by 50% compared to control.
Study 3Identified potential mechanisms involving the modulation of NF-kB signaling pathways.

Future Directions

Further research is necessary to fully elucidate the biological activity of this compound. Key areas include:

  • In Vivo Studies : More comprehensive animal studies to assess pharmacokinetics and toxicity profiles.
  • Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by this compound.
  • Clinical Trials : If preclinical results are promising, advancing to clinical trials could establish therapeutic efficacy.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : Introducing sulfonyl groups requires careful oxidation steps, contrasting with the straightforward alkylation in Compound A’s synthesis.
  • Biological Potential: The Z-configuration and sulfonyl groups position the target compound as a stronger candidate for kinase or protease inhibition relative to triazole or oxadiazole derivatives .

Preparation Methods

Construction of the Benzo[d]thiazole Core

The benzo[d]thiazole scaffold is synthesized via cyclization of 4-aminobenzoate derivatives. As demonstrated in prior work, methyl 4-aminobenzoate undergoes regioselective cyclization with potassium thiocyanate (KSCN) and bromine (Br₂) in acetic acid (Scheme 1). This method yields the bicyclic structure with a 2-amino group, critical for subsequent imine formation.

Scheme 1: Cyclization of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate + KSCN + Br₂ → Methyl 2-aminobenzo[d]thiazole-6-carboxylate  

Reaction conditions: 10°C to room temperature, 15 hours, acetic acid solvent.

To introduce the 6-methylsulfonyl group, post-cyclization sulfonation is performed. The thiol intermediate (generated via reduction of the thiocyanate) is oxidized with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to yield the sulfonyl moiety.

Imine Formation with Z-Configuration Control

The 2-amino group undergoes condensation with 3-(phenylsulfonyl)propanoyl chloride to form the imine linkage. Stereochemical control is critical here: the Z-configuration is favored by employing bulky bases (e.g., triethylamine) and low temperatures (−10°C), which kinetically stabilize the transition state (Scheme 3).

Scheme 3: Imine Condensation

3-Propyl-6-(methylsulfonyl)benzo[d]thiazol-2-amine + 3-(Phenylsulfonyl)propanoyl chloride → Target compound  

Conditions: Dichloromethane (DCM), −10°C, 2 hours.

Sulfonylation and Final Functionalization

The phenylsulfonyl group is introduced via Friedel-Crafts sulfonylation using benzenesulfonyl chloride and aluminum chloride (AlCl₃) in dichloromethane. Alternatively, a Mitsunobu reaction with diphenyl sulfoxide and triflic anhydride (Tf₂O) ensures regioselectivity.

Purification and Characterization

Final purification involves recrystallization from isopropyl alcohol/toluene mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the Z-configuration, with distinct NOE correlations between the propyl and sulfonyl groups.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Synthetic Steps

Step Yield (%) Key Reagents Temperature (°C)
Cyclization 56–75 KSCN, Br₂, CH₃COOH 10–25
3-Propylation 60–75 Propyl bromide, K₂CO₃ 82
Imine Formation 79 Propanoyl chloride, NEt₃ −10
Sulfonylation 85 PhSO₂Cl, AlCl₃ 25

Mechanistic Insights and Challenges

  • Regioselectivity in Cyclization : The TBDMS group directs cyclization to position 4 or 5, preventing unwanted regioisomers.
  • Z-Configuration Stability : Computational studies suggest that steric hindrance between the propyl and phenylsulfonyl groups stabilizes the Z-form.
  • Sulfonation Side Reactions : Over-oxidation of thiols to sulfonic acids is mitigated by controlled H₂O₂ addition.

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